![molecular formula C12H11FN2O5S2 B2642619 4-[(5-Methyl-6-oxo-1,6-dihydropyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride CAS No. 2094233-63-1](/img/structure/B2642619.png)
4-[(5-Methyl-6-oxo-1,6-dihydropyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Methyl-6-oxo-1,6-dihydropyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as TAK-659 and is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the development and activation of B cells, which are a type of white blood cell that plays a vital role in the immune system.
Mechanism of Action
4-[(5-Methyl-6-oxo-1,6-dihydropyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride inhibits BTK by binding to the enzyme's active site. BTK is a key enzyme in the development and activation of B cells, which are a type of white blood cell that plays a vital role in the immune system. Inhibition of BTK by this compound leads to the suppression of B cell activation and proliferation, which can be beneficial in the treatment of autoimmune diseases and B cell malignancies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of BTK. Inhibition of BTK leads to the suppression of B cell activation and proliferation, which can be beneficial in the treatment of autoimmune diseases and B cell malignancies. In preclinical studies, this compound has been shown to be effective in the treatment of various B cell malignancies such as CLL and B cell lymphoma.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[(5-Methyl-6-oxo-1,6-dihydropyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride in lab experiments is its potency and selectivity for BTK. This makes it an effective tool for investigating the role of BTK in various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful consideration should be given to the appropriate concentration and duration of exposure to minimize any potential adverse effects.
Future Directions
There are several future directions for the use of 4-[(5-Methyl-6-oxo-1,6-dihydropyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride in scientific research. One direction is the investigation of its potential in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Another direction is the investigation of its potential in combination with other therapies for the treatment of B cell malignancies. Additionally, further research is needed to fully understand the mechanism of action and potential adverse effects of this compound.
Synthesis Methods
The synthesis of 4-[(5-Methyl-6-oxo-1,6-dihydropyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride involves a multi-step process. The first step involves the synthesis of 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, which is then reacted with thionyl chloride to form 5-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride. This compound is then reacted with 4-aminobenzenesulfonamide to form 4-[(5-Methyl-6-oxo-1,6-dihydropyridin-3-yl)sulfamoyl]benzenesulfonyl chloride. Finally, this compound is reacted with hydrogen fluoride to form this compound.
Scientific Research Applications
4-[(5-Methyl-6-oxo-1,6-dihydropyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride has been widely used in scientific research for its ability to inhibit BTK. BTK is a key enzyme in the development and activation of B cells, which are a type of white blood cell that plays a vital role in the immune system. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and B cell malignancies. This compound has been used in preclinical studies to investigate its potential in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and B cell lymphoma.
properties
IUPAC Name |
4-[(5-methyl-6-oxo-1H-pyridin-3-yl)sulfamoyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O5S2/c1-8-6-9(7-14-12(8)16)15-22(19,20)11-4-2-10(3-5-11)21(13,17)18/h2-7,15H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFDIIRXYUQOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

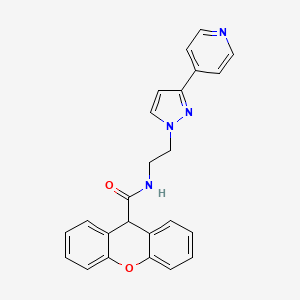
![N-[5-[(2-Chlorophenyl)methylsulfanyl]pyridin-2-yl]prop-2-enamide](/img/structure/B2642537.png)
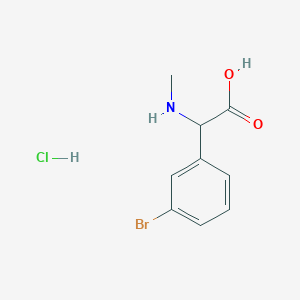
![4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2642539.png)
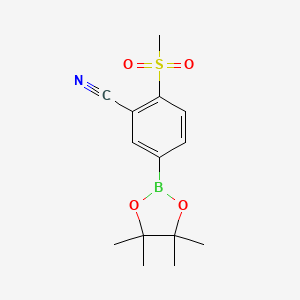
![[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide](/img/no-structure.png)
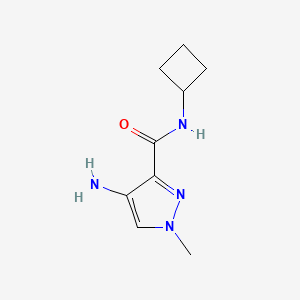
![(Z)-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-methylbenzamide](/img/structure/B2642544.png)
![N-(2,5-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2642545.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2642546.png)
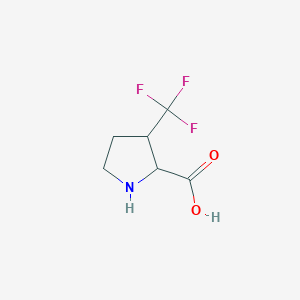
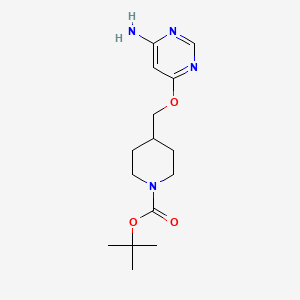
![4-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazine-1-carboxamide](/img/structure/B2642556.png)
